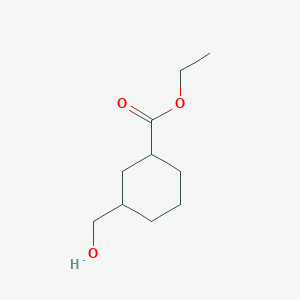

Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate

CAS No.: 190321-53-0

Cat. No.: VC2882497

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 190321-53-0 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h8-9,11H,2-7H2,1H3 |

| Standard InChI Key | TXNBYSMSDGTAKC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCCC(C1)CO |

| Canonical SMILES | CCOC(=O)C1CCCC(C1)CO |

Introduction

Chemical Structure and Properties

Structural Information

Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate is classified as a carboxylic acid ester derived from cyclohexane. It features a hydroxymethyl group positioned at the third carbon atom and an ethyl ester group at the first carbon of the cyclohexane ring. This distinct structural arrangement contributes to its unique chemical reactivity profile and applications in organic synthesis.

The compound is identified by the following chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 190321-53-0 |

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate |

| SMILES | CCOC(=O)C1CCCC(C1)CO |

| InChI | InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h8-9,11H,2-7H2,1H3 |

| InChIKey | TXNBYSMSDGTAKC-UHFFFAOYSA-N |

The molecular structure consists of a cyclohexane ring substituted with a hydroxymethyl group and an ethyl carboxylate group positioned in a specific spatial arrangement that allows for selective reactivity .

Physical Properties

Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate exists as a stable organic compound under standard laboratory conditions. Its physical properties reflect its structural characteristics, particularly the presence of both polar functional groups (hydroxyl and ester) and the non-polar cyclohexane ring.

The compound's hydroxyl group imparts some degree of hydrogen bonding capability, while the ester function adds polarity to the molecule. The cyclohexane backbone contributes hydrophobic character, resulting in a molecule with amphiphilic properties that influence its solubility profile in various solvents.

Spectroscopic Data

The analytical characterization of ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate can be achieved through various spectroscopic techniques. Mass spectrometry data suggests several common adducts that may form during analysis, as indicated by the predicted collision cross-section values:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.13288 | 142.6 |

| [M+Na]⁺ | 209.11482 | 151.7 |

| [M+NH₄]⁺ | 204.15942 | 150.0 |

| [M+K]⁺ | 225.08876 | 146.7 |

| [M-H]⁻ | 185.11832 | 142.9 |

| [M+Na-2H]⁻ | 207.10027 | 145.7 |

| [M]⁺ | 186.12505 | 143.6 |

| [M]⁻ | 186.12615 | 143.6 |

Synthesis Methods

Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate can be synthesized through several chemical routes, each offering advantages depending on the available starting materials and desired scale of production.

Esterification Reactions

A common approach involves esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. This methodology represents a straightforward route to the target compound, especially when the hydroxymethyl-substituted cyclohexane carboxylic acid is readily available.

Reduction of Ester Derivatives

Another synthetic pathway includes the selective reduction of a diester precursor. In this approach, a diethyl cyclohexane-1,3-dicarboxylate might undergo selective reduction of one ester group to produce the hydroxymethyl functionality while preserving the other ester group.

Conjugate Addition Approach

A more sophisticated synthetic strategy involves conjugate addition reactions. Related cyclohexane derivatives have been synthesized using conjugated addition reactions to ethyl 1,3-cyclohexadiene-1-carboxylate followed by appropriate functional group transformations. While this specific approach is documented for related structures, it represents a potential synthetic pathway for ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate as well .

Reactivity and Chemical Behavior

Functional Group Reactivity

The chemical behavior of ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate is largely determined by its two principal functional groups: the hydroxymethyl and the ethyl ester moieties.

The hydroxymethyl group can participate in various transformations:

-

Oxidation to an aldehyde or carboxylic acid

-

Conversion to a leaving group through tosylation or mesylation

-

Nucleophilic substitution reactions

-

Protection/deprotection sequences

-

Hydrogen bonding interactions

The ester functionality exhibits characteristic reactivity:

-

Hydrolysis to the corresponding carboxylic acid

-

Transesterification with other alcohols

-

Reduction to aldehydes or alcohols

-

Amidation to form amide derivatives

-

Various carbonyl addition-elimination reactions

Conformational Considerations

The cyclohexane ring of the compound adopts specific conformations that influence the spatial arrangement of the functional groups. This conformational behavior can impact reactivity patterns and stereochemical outcomes in reactions involving this compound. The relative positions of the hydroxymethyl and ethyl carboxylate groups determine the accessibility of these functionalities to reagents and catalysts .

Applications

Pharmaceutical Intermediates

Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate serves as a valuable building block in pharmaceutical synthesis, providing a scaffold with functional handles for further elaboration. The compound's bifunctional nature allows for selective modifications at either the hydroxymethyl or the ester position, making it versatile in constructing more complex molecular architectures .

Research and Development

In research settings, this compound finds utility as:

-

A model substrate for studying selective functional group transformations

-

A precursor for cyclohexane-based molecular scaffolds

-

A building block for the synthesis of biologically active compounds

Industrial Applications

The compound's stable structure and functional group arrangement make it suitable for various industrial applications:

-

As an intermediate in agrochemical synthesis

-

In the production of specialty chemicals

-

As a component in certain polymer formulations

-

In the development of advanced materials with specific properties

Analytical Characterization

Identification Techniques

The compound can be reliably identified using several analytical techniques:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume